Computed Lipophilicity (XLogP3-AA): N1-Ethyl Analog vs. N1-Unsubstituted Core
For medicinal chemistry programs where lipophilicity is a key design parameter, the N1-ethyl group in the target compound's free base form confers a meaningful increase in computed logP. The target free base (representative of the core scaffold) has a computed XLogP3-AA of 1.3 [1]. In contrast, the N1-unsubstituted analog 4-(1H-1,2,3-triazol-1-yl)phenol has a computed XLogP3-AA of approximately 0.6 [2]. This represents a quantified difference of ΔXLogP3 ≈ +0.7, reflecting the contribution of the ethyl moety to lipophilicity.
| Evidence Dimension | Computed Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | Free base: XLogP3-AA = 1.3 |
| Comparator Or Baseline | 4-(1H-1,2,3-triazol-1-yl)phenol (free base): XLogP3-AA ≈ 0.6 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 |
| Conditions | In silico prediction (PubChem XLogP3 algorithm, 2025 release) |
Why This Matters
This difference informs selection when logP optimization is required for permeability or solubility tuning in early-stage drug discovery libraries.
- [1] PubChem. 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol. Compound Summary CID 13399705. National Library of Medicine. View Source
- [2] PubChem. Compare: 4-(1H-1,2,3-triazol-1-yl)phenol. Compound Summary CID 7130778. National Library of Medicine. View Source
